molecular formula C24H21N3O4 B7691590 N-(2-methoxybenzyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide

N-(2-methoxybenzyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide

Cat. No.: B7691590
M. Wt: 415.4 g/mol
InChI Key: BTABJTMPZZEWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MBOM, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MBOM is not fully understood. However, studies have shown that MBOM induces apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, MBOM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
MBOM has several biochemical and physiological effects. Studies have shown that MBOM can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, MBOM has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. MBOM has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

MBOM has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, MBOM has been shown to have anti-cancer properties, making it a potential candidate for cancer research. However, one of the limitations of MBOM is that its mechanism of action is not fully understood, which can make it challenging to study.

Future Directions

There are several future directions for MBOM research. One of the significant areas of research is in the field of cancer research. Studies have shown that MBOM has anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Additionally, MBOM has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its efficacy in these areas. Finally, more research is needed to fully understand the mechanism of action of MBOM, which can help to inform future research studies.

Synthesis Methods

MBOM has been synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with 2-methoxybenzylamine, followed by the reaction of the resulting compound with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. Another method involves the reaction of 2-methoxybenzylamine with 2-hydroxybenzoyl chloride, followed by the reaction of the resulting compound with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide.

Scientific Research Applications

MBOM has been the subject of several scientific research studies due to its potential applications in various fields. One of the significant applications of MBOM is in the field of cancer research. Studies have shown that MBOM has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, MBOM has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-29-20-13-7-5-11-18(20)15-25-24(28)19-12-6-8-14-21(19)30-16-22-26-23(27-31-22)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTABJTMPZZEWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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